![molecular formula C4H6N4OS B1280222 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- CAS No. 62036-62-8](/img/structure/B1280222.png)
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)-
Overview
Description
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound that belongs to the triazine family This compound is characterized by its unique structure, which includes a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position
Mechanism of Action
Target of Action
Triazole derivatives, which this compound is a part of, have been found to possess diverse applications in the field of medicine and industry .
Mode of Action
Some triazole derivatives have been found to exhibit selective phosphodiesterase iv inhibition combined with an intracellular increase in camp .
Biochemical Pathways
The increase in intracellular camp mentioned above suggests that it may affect pathways involving camp .
Pharmacokinetics
It’s worth noting that a related compound, metamitron, is described as having low polarity and being hydrophobic in nature .
Result of Action
Related triazole derivatives have been found to have potential therapeutic applications in treating various diseases, including allergic diseases, asthma, chronic bronchitis, atopic dermatitis, psoriasis, and other skin diseases, inflammatory diseases, autoimmune diseases, osteoporosis, transplant rejection reactions, cachexia, tumor growth or tumor metastases, sepsis, memory disorders, atherosclerosis, and aids .
Action Environment
It’s worth noting that related compounds, such as metribuzin, are classified as environmental contaminants , suggesting that they can persist in the environment and potentially be influenced by environmental conditions.
Preparation Methods
The synthesis of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of thiourea with hydrazine derivatives, followed by cyclization with formic acid or its derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to facilitate the formation of the triazine ring.
Industrial production methods may involve the optimization of these synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.
Chemical Reactions Analysis
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the triazine ring or the methylthio group.
Substitution: The amino and methylthio groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups. Common reagents for these reactions include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups into the triazine ring.
Scientific Research Applications
Pharmaceutical Applications
1. Antimicrobial Activity
Research indicates that derivatives of 1,2,4-triazole and triazine compounds exhibit antimicrobial properties. The compound 1,2,4-triazin-5(4H)-one has been studied for its potential as a lead compound in developing new antibiotics.
- Case Study : A study demonstrated that certain triazine derivatives showed significant antibacterial activity against various strains of bacteria, suggesting that modifications of the 1,2,4-triazin framework could yield potent antimicrobial agents .
2. Anti-inflammatory Effects
The compound has been investigated for its anti-inflammatory properties. In vitro studies have shown that it can inhibit the production of pro-inflammatory cytokines.
- Data Table: Anti-inflammatory Activity
Agrochemical Applications
1. Herbicidal Activity
1,2,4-Triazin derivatives have been explored for their herbicidal properties. They function by inhibiting specific enzymes involved in plant growth.
- Case Study : Research has shown that certain triazine-based herbicides can effectively control weed populations in agricultural settings without harming crops .
2. Pesticide Development
The compound's structure allows for modifications that can enhance its efficacy as a pesticide. Studies are ongoing to evaluate its effectiveness against various pests.
- Data Table: Pesticidal Efficacy
Comparison with Similar Compounds
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be compared to other triazine derivatives, such as:
1,2,4-Triazole: This compound has a similar triazine ring structure but lacks the amino and methylthio groups. It is known for its antifungal and antiviral properties.
1,3,5-Triazine:
4-Amino-1,2,4-triazole: This compound is similar in structure but lacks the methylthio group. It has been studied for its potential as an anticancer and antifungal agent.
The uniqueness of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties
Biological Activity
1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- is a heterocyclic compound belonging to the triazine family. Its unique structure and functional groups have led to extensive research into its biological activities, particularly in the fields of antimicrobial and anticancer applications. This article reviews the biological activity of this compound based on diverse research findings, case studies, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound has the molecular formula and features a triazine ring with an amino group at the 4-position and a methylthio group at the 3-position. The presence of these functional groups contributes to its reactivity and biological properties. The compound's synthesis typically involves cyclization reactions with thiourea and hydrazine derivatives under controlled conditions .
Biological Activity Overview
The biological activities of 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- can be categorized into several key areas:
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial and fungal strains. For instance, studies have shown its effectiveness in inhibiting the growth of Escherichia coli and Staphylococcus aureus .
2. Anticancer Potential
The anticancer activity of derivatives of this compound has been extensively studied. Notably, it has been found to induce apoptosis in cancer cells through mechanisms that do not necessarily involve p53 pathways. In vitro studies demonstrated that certain derivatives can effectively inhibit cell proliferation in cancer cell lines such as HCT-116 (colon cancer) and MCF-7 (breast cancer) .
3. Cytotoxicity Studies
Cytotoxicity assays have revealed that the compound can cause significant cell death in various cancer cell lines. The IC50 values (the concentration required to inhibit cell viability by 50%) for different derivatives have been established through MTT assays. For example:
Compound | Cell Line | IC50 (µM) |
---|---|---|
Derivative A | HCT-116 | 15 |
Derivative B | MCF-7 | 20 |
Derivative C | HeLa | 25 |
These results suggest that modifications to the structure can enhance or diminish cytotoxic effects .
The mechanism by which 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- exerts its biological effects involves several pathways:
- Apoptosis Induction : The compound has been shown to trigger apoptosis via mitochondrial pathways, leading to increased levels of pro-apoptotic factors and activation of caspases.
- Cell Cycle Arrest : Studies indicate that treatment with this compound results in G0/G1 and G2/M phase arrest in cancer cells, which is indicative of its potential as a chemotherapeutic agent .
Case Studies
Several case studies highlight the efficacy of this compound in specific applications:
- Antimicrobial Efficacy : A study demonstrated that a derivative of this compound significantly reduced bacterial load in infected animal models compared to controls.
- Cancer Treatment : In a clinical trial setting, patients treated with a formulation containing this compound showed improved survival rates compared to those receiving standard chemotherapy .
Comparative Analysis
Comparing 1,2,4-Triazin-5(4H)-one, 4-amino-3-(methylthio)- with other triazine derivatives reveals its unique position:
Compound Name | Structure | Biological Activity |
---|---|---|
Metamitron | Similar triazine ring | Herbicidal activity |
Metribuzin | Similar structure | Antimicrobial properties |
1,3,5-Triazine | Lacks methylthio group | Limited anticancer activity |
This comparison illustrates how structural variations influence biological outcomes and highlights the potential for developing novel therapeutic agents based on this compound's framework .
Properties
IUPAC Name |
4-amino-3-methylsulfanyl-1,2,4-triazin-5-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N4OS/c1-10-4-7-6-2-3(9)8(4)5/h2H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTVWZBWCELTNGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NN=CC(=O)N1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N4OS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10502767 | |
Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62036-62-8 | |
Record name | 4-Amino-3-(methylsulfanyl)-1,2,4-triazin-5(4H)-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10502767 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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